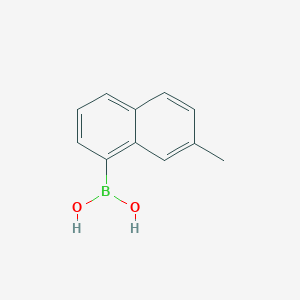

7-Methyl-1-naphthaleneboronicacid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H11BO2 |

|---|---|

Peso molecular |

186.02 g/mol |

Nombre IUPAC |

(7-methylnaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3 |

Clave InChI |

LVSDXZZPFCDZIR-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C2C=C(C=CC2=CC=C1)C)(O)O |

Origen del producto |

United States |

The Significance of Arylboronic Acids in Advanced Organic Synthesis

Arylboronic acids are a class of organic compounds that have become indispensable in modern organic synthesis. wisdomlib.org Their prominence is largely due to their role as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wisdomlib.orgrsc.orgrsc.orgnih.gov This reaction, for which its developers were awarded the Nobel Prize in Chemistry in 2010, allows for the efficient construction of complex molecules, including biaryls, which are common motifs in pharmaceuticals and advanced materials. wisdomlib.org

The utility of arylboronic acids extends beyond the Suzuki-Miyaura reaction. They are versatile building blocks that can participate in a variety of other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O, etc.) and as precursors to aryl radicals. rsc.orgrsc.orgnih.gov Their high reactivity, generally low toxicity, and commercial availability contribute to their widespread use in both academic and industrial research. nih.gov Furthermore, recent advancements have explored their use in transition-metal-free reactions and photoredox catalysis, expanding their synthetic utility even further. nih.govcam.ac.uk

Key Attributes of Arylboronic Acids:

High Reactivity: Readily undergo transmetalation in transition-metal-catalyzed reactions. nih.gov

Versatility: Can be used to form a wide range of chemical bonds. nih.gov

Stability: Many arylboronic acids are stable solids that can be handled under normal laboratory conditions.

Low Toxicity: Generally considered less toxic than other organometallic reagents, such as organotins. nih.gov

The Naphthalene Scaffold As a Core Structure in Chemical Investigations

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in chemistry, particularly in medicinal chemistry and materials science. ijpsjournal.commdpi.com Its rigid, planar structure and extended π-system provide a unique platform for the design of molecules with specific biological activities and photophysical properties.

In medicinal chemistry, the naphthalene nucleus is found in numerous FDA-approved drugs and serves as a versatile template for the development of new therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.commdpi.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. researchgate.net

In materials science, naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials due to their inherent photophysical properties. chemicalbook.comsigmaaldrich.com The ability to modify the naphthalene core allows for the tuning of emission wavelengths and other key characteristics.

Notable Applications of the Naphthalene Scaffold:

Pharmaceuticals: Forms the core of drugs like naftifine (B1207962) and terbinafine. mdpi.com

Organic Electronics: Used in the creation of blue-emitting materials. chemicalbook.com

Chemical Sensors: Employed in the design of fluorescent probes for detecting various analytes. acs.org

Contextualizing 7 Methyl 1 Naphthaleneboronic Acid Within Boronic Acid Chemistry

Classical Approaches to Arylboronic Acid Synthesis

The traditional synthesis of arylboronic acids, including 7-Methyl-1-naphthaleneboronic acid, has long relied on the generation of highly reactive organometallic intermediates. acs.org These methods typically involve the formation of an aryl-metal bond, which is then subjected to a reaction with a boron-containing electrophile.

Electrophilic Trapping of Arylmetal Intermediates

A foundational strategy for creating the carbon-boron bond necessary for boronic acids is the electrophilic trapping of an arylmetal species. nih.gov This process involves a two-step sequence. First, an arylmetal intermediate, such as an aryllithium or arylmagnesium compound, is generated from an aryl halide. Second, this highly nucleophilic intermediate attacks a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. The efficiency of this "in situ quench" can be high, providing a direct route to the target molecule. acs.org However, the highly reactive nature of the arylmetal intermediates can limit the functional group tolerance of this method. acs.org

Grignard Reagent-Based Synthesis (e.g., from 1-Bromo-2-methylnaphthalene)

A specific and widely used application of electrophilic trapping involves Grignard reagents. organic-chemistry.org To synthesize 7-Methyl-1-naphthaleneboronic acid, the corresponding Grignard reagent is prepared from 1-bromo-7-methylnaphthalene (B1595376). nih.gov This is achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The resulting organomagnesium compound, 7-methyl-1-naphthylmagnesium bromide, is then treated with a borate ester at low temperatures. The reaction is quenched with an acid to hydrolyze the intermediate boronate ester, affording 7-Methyl-1-naphthaleneboronic acid. A general protocol for this type of synthesis involves the use of iPrMgCl·LiCl for a magnesium-halogen exchange, which can lead to excellent yields. organic-chemistry.org While the prompt mentions 1-bromo-2-methylnaphthalene (B105000) as an example substrate for Grignard-based synthesis, the synthesis of the title compound specifically requires the 7-methyl isomer. sigmaaldrich.com

Lithium-Halogen Exchange Procedures

Lithium-halogen exchange is another powerful technique for generating the necessary arylmetal intermediate. acs.orgwikipedia.org This reaction is typically very fast, often proceeding more rapidly than other potential side reactions. harvard.edu In this method, an aryl halide is treated with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.org For the synthesis of 7-Methyl-1-naphthaleneboronic acid, 1-bromo-7-methylnaphthalene would be reacted with t-BuLi. This exchange produces 7-methyl-1-naphthyllithium and the corresponding alkyl halide (e.g., tert-butyl bromide).

The aryllithium species is then immediately quenched with a borate ester, followed by hydrolysis to yield the boronic acid. acs.org The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org While effective, this method can sometimes be complicated by side reactions like protodeboronation during workup. reddit.com

Table 1: Comparison of Classical Synthetic Approaches

| Method | Starting Material | Key Reagent(s) | Intermediate |

|---|---|---|---|

| Grignard Synthesis | 1-Bromo-7-methylnaphthalene | Mg, Trialkyl borate | 7-Methyl-1-naphthylmagnesium bromide |

Transmetalation Reactions of Aryl Silanes and Stannanes

Transmetalation offers an alternative route that avoids the direct generation of Grignard or organolithium reagents from aryl halides. In this context, an aryl group is transferred from a less electropositive element, like silicon or tin, to a more electropositive metal or directly to boron. rsc.org For instance, an arylsilane can be converted to an arylboronic acid. organic-chemistry.org This can be a two-step process where the aryl silane (B1218182) or stannane (B1208499) is first converted to an aryllithium reagent, which is then borylated as described previously. More advanced methods may involve direct catalytic conversion of a C-Si or C-Sn bond to a C-B bond, although this is less common as a classical preparative route compared to its role in catalytic cycles.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry often favors transition metal-catalyzed reactions due to their high efficiency, milder reaction conditions, and superior functional group tolerance compared to classical methods. alfa-chemistry.com

Palladium-Catalyzed Miyaura Borylation Reactions

The Miyaura borylation is a prominent palladium-catalyzed cross-coupling reaction for synthesizing boronate esters, which are stable precursors to boronic acids. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

For the synthesis of 7-Methyl-1-naphthaleneboronic acid (as its pinacol (B44631) ester), 1-bromo-7-methylnaphthalene would be reacted with B₂pin₂. The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) ([1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride), and requires a base, typically a weak base like potassium acetate (B1210297) (KOAc), to facilitate the catalytic cycle. alfa-chemistry.combeilstein-journals.org The resulting 7-methyl-1-naphthaleneboronic acid pinacol ester can be isolated and purified, or used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. organic-chemistry.orgnih.gov The reaction tolerates a wide array of functional groups and has been adapted for large-scale synthesis. organic-chemistry.org

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.com

Table 2: Typical Components for Miyaura Borylation

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | 1-Bromo-7-methylnaphthalene | Aryl source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Boron source |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyzes the C-B bond formation |

| Base | KOAc, K₃PO₄, Et₃N | Activates the catalyst/boron reagent |

Cross-Coupling of Aryl Halides with Diboronic Acid Reagents

A cornerstone in the synthesis of arylboronic acids, including naphthalene-based structures, is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-boron bond by reacting an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.netnih.govnih.gov The resulting boronate esters are stable, can be purified using standard chromatography, and serve as versatile intermediates for subsequent transformations like the Suzuki-Miyaura coupling. nih.govnih.gov

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base. researchgate.net The choice of base is critical; it must be strong enough to activate the diboron reagent or the palladium complex but not so strong as to cause premature Suzuki coupling of the product. researchgate.netnih.gov Potassium acetate (KOAc) is frequently employed for this purpose. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. researchgate.net

This method is highly valued for its mild conditions and broad functional group tolerance, allowing for the borylation of aryl halides bearing esters, nitriles, and carbonyl groups. researchgate.net While direct synthesis of 7-Methyl-1-naphthaleneboronic acid via this method starts with 1-halo-7-methylnaphthalene, the principles are broadly applicable to a wide range of aryl and vinyl halides. nih.gov A more recent advancement utilizes tetrakis(dimethylamino)diboron (B157049) as the borylating agent, which is the synthetic precursor to B₂pin₂ and offers a more atom-economical route. nih.gov

| Component | Example Reagent/Condition | Role | Reference |

| Substrate | Aryl or Vinyl Halide/Triflate | Electrophilic partner | researchgate.netnih.gov |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Boron source | researchgate.netnih.gov |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Cross-coupling catalyst | researchgate.net |

| Base | Potassium Acetate (KOAc) | Activator | researchgate.netnih.gov |

| Solvent | Toluene, DMSO | Reaction medium | nih.gov |

Direct Boronylation via Aromatic C-H Functionalization

Direct C-H functionalization represents a highly efficient and atom-economical strategy for synthesizing arylboronic acids, as it circumvents the need for pre-functionalized starting materials like aryl halides. This approach involves the selective activation of a C-H bond on the naphthalene core and its subsequent conversion to a C-B bond.

A significant challenge in the functionalization of naphthalenes is controlling the regioselectivity. Research has shown that directing groups can be effectively used to guide the borylation to a specific position. For instance, a carbonyl group at the C1 position of naphthalene can be used to direct palladium-catalyzed halogenation or oxygenation to the peri (C8) or ortho (C2) positions. researchgate.net This directing group strategy is crucial for the synthesis of specifically substituted naphthalene derivatives.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose. These reactions often utilize a bipyridine ligand and can achieve high regioselectivity. researchgate.net In a particularly relevant study, a silyl-directing group was used to achieve selective iridium-catalyzed borylation at the C-H bond peri to the silyl (B83357) group in naphthalenes and other polyaromatic hydrocarbons.

Emerging Synthetic Strategies for Naphthaleneboronic Acid Derivatives

Beyond classical methods, several innovative strategies are expanding the toolkit for the synthesis of complex naphthaleneboronic acid derivatives and their precursors.

Atom Transfer Radical Annulation (ATRAn) Processes

Atom Transfer Radical Annulation (ATRAn), and the related Atom Transfer Radical Cyclization (ATRC), are powerful methods for forming cyclic structures. A recent study reported the first example of an aromatic ATRC, which involves an intramolecular atom transfer radical addition onto an aromatic system. researchgate.netchemrxiv.org This process, catalyzed by a ruthenium complex, allows for the synthesis of substituted naphthalenes and dihydronaphthalenes from 2,3-aryl-1,3-butadiene substrates and halogenated alkanes at room temperature. chemrxiv.org

The mechanism proceeds through a sequential Atom Transfer Radical Addition (ATRA), followed by a 6-endo-trig radical cyclization onto the aromatic ring, and subsequent elimination to form the naphthalene product. researchgate.netchemrxiv.org This method yields halide-substituted naphthalenes, which are valuable synthons that can be further functionalized, for example, into boronic acids. chemrxiv.org

| Feature | Description | Reference |

| Catalyst | [Cp*RuCl(PPh₃)₂] | Mediates the radical process |

| Substrates | 2,3-Aryl-1,3-butadienes, Halogenated alkanes | Building blocks for the naphthalene core |

| Key Steps | Sequential ATRA and ArATRC | Forms the cyclic structure |

| Products | Benzyl/allyl-halide substituted (dihydro)naphthalenes | Versatile intermediates |

| Conditions | Room temperature | Mild reaction conditions |

Copper-Catalyzed C-S Coupling Reactions

Copper-catalyzed C-S coupling reactions are an effective method for synthesizing aryl sulfides, which are important precursors and derivatives in their own right. These reactions typically involve the coupling of a thiol with an aryl halide. In the context of naphthalene derivatives, these methods can be used to introduce sulfur-containing functional groups onto the naphthalene scaffold.

One reported protocol describes the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as the sulfur source. nih.gov This reaction proceeds via a copper-catalyzed Ullmann-type C(aryl)–S bond formation followed by the α-addition of the alkyne bond, creating a thiophene-fused naphthalene system. nih.gov Such derivatives, containing a C-S bond, expand the chemical space of naphthalene compounds and can be precursors for further functionalization. Another study details the synthesis and characterization of copper(II) complexes derived from naphthalene-based halogenated Schiff bases, showcasing the integration of metal complexes with the naphthalene core. acs.org

Modular Metal-Catalyzed Cycloisomerization Approaches for Polycyclic Aromatic Hydrocarbon Precursors

Metal-catalyzed cycloisomerization reactions provide an atom-economical pathway to complex polycyclic aromatic hydrocarbons (PAHs) from acyclic precursors. nih.gov These methods are particularly useful for constructing the core naphthalene ring system.

One highly modular approach involves the palladium-catalyzed cross-coupling of components like 4-methyl-1-naphthaleneboronic acid with o-halobenzaldehydes. chemrxiv.org The resulting biaryl aldehyde is then subjected to a Corey-Fuchs olefination to install an ethynyl (B1212043) group. The key step is the smooth cycloisomerization of the resulting 1-(2-ethynylphenyl)naphthalene intermediate, catalyzed by platinum(II) chloride, to form a benzo[c]phenanthrene (B127203) skeleton, a complex PAH derived from the naphthalene starting material. chemrxiv.org

Another innovative strategy involves the transmutation of a nitrogen atom in an isoquinoline (B145761) to a carbon atom to form a naphthalene ring. nih.gov This process is initiated by a reaction with a phosphonium (B103445) ylide, leading to a ring-opening that forms a triene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to furnish the substituted naphthalene product. nih.gov This method represents a novel way to construct the naphthalene skeleton from heterocyclic precursors.

Directed Arylation Processes on the Naphthalene Core

Direct C-H arylation is a powerful alternative to traditional cross-coupling reactions, as it allows for the formation of biaryl linkages without the pre-functionalization of one of the aromatic partners. For naphthalene derivatives, this means a C-H bond on the naphthalene ring can be directly coupled with an aryl halide or an arylboronic acid.

Controlling the site of arylation is achieved through the use of directing groups. A carbonyl group at the C1-position of a naphthalene, for example, can direct palladium-catalyzed C-H activation to either the C2 (ortho) or C8 (peri) position. researchgate.net Similarly, copper-catalyzed reactions have been developed for the ortho-selective C-H alkylation of naphthols. These directed processes are crucial for the regioselective synthesis of highly substituted naphthalenes. Palladium-diimine complexes have also been shown to be highly efficient catalysts for the direct C-H arylation of simple arenes like naphthalene.

Electronic and Steric Effects of the 7-Methyl Substituent on Boronic Acid Reactivity

The reactivity of an arylboronic acid is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of 7-Methyl-1-naphthaleneboronic acid, the methyl group at the 7-position exerts a tangible influence on the chemical behavior of the boronic acid at the 1-position.

Electronic Effects: The methyl group is a well-established electron-donating group through an inductive effect. This donation of electron density to the naphthalene ring system has a direct impact on the Lewis acidity of the boronic acid. By increasing the electron density on the boron atom, the methyl group is expected to decrease the Lewis acidity of 7-Methyl-1-naphthaleneboronic acid compared to its unsubstituted counterpart, 1-naphthaleneboronic acid. This reduced acidity can, in turn, affect the equilibrium of boronate ester formation and the rate of transmetalation in cross-coupling reactions.

Steric Effects: The 7-position on the naphthalene ring is relatively remote from the boronic acid group at the 1-position. Consequently, the steric hindrance introduced by the methyl group at this position is generally considered to be minimal in terms of directly impeding the approach of reactants to the boron center. However, in the context of specific interactions, such as the formation of highly ordered supramolecular structures or interactions with the active site of a biological molecule, even this distal steric bulk could play a role in dictating the preferred conformation or binding mode.

| Property | Effect | Reasoning |

|---|---|---|

| Lewis Acidity | Decreased | Electron-donating nature of the methyl group increases electron density on the boron atom. |

| Reactivity in Suzuki-Miyaura Coupling | Potentially altered transmetalation rate | Changes in Lewis acidity and electronic properties of the naphthalene ring can influence the rate-determining transmetalation step. |

| Steric Hindrance | Minimal at the reaction center | The 7-position is distant from the 1-position boronic acid group. |

Fundamental Boronic Acid Functional Group Chemistry

The chemical behavior of 7-Methyl-1-naphthaleneboronic acid is fundamentally dictated by the properties of the boronic acid functional group, -B(OH)₂.

Boronic acids are a class of Lewis acids, characterized by an electron-deficient boron atom with a vacant p-orbital. nih.gov This allows them to accept a pair of electrons from a Lewis base. nih.govresearchgate.net The most common interaction in aqueous media is with a hydroxide (B78521) ion to form a tetrahedral boronate anion, R-B(OH)₃⁻. mdpi.com This equilibrium between the trigonal boronic acid and the tetrahedral boronate is a key feature of their chemistry. nih.govresearchgate.net The Lewis acidity of a boronic acid can be influenced by the electronic nature of the aryl substituent. mdpi.com Electron-withdrawing groups increase Lewis acidity, while electron-donating groups, such as the methyl group in 7-Methyl-1-naphthaleneboronic acid, decrease it.

A hallmark of boronic acid chemistry is their ability to undergo a reversible condensation reaction with vicinal diols (1,2-diols) to form cyclic boronate esters. researchgate.netnih.gov This reaction involves the formation of two new B-O bonds and the elimination of two molecules of water. The resulting boronate esters are typically five- or six-membered rings and are stable covalent structures. bath.ac.uk However, this esterification is reversible, and the position of the equilibrium can be influenced by factors such as pH, temperature, and the concentration of the diol. bath.ac.uknih.gov This reversible covalent bonding is the basis for many applications of boronic acids in sensing and materials science. researchgate.net

The equilibrium of boronic acids in solution is highly sensitive to environmental conditions.

pH: The pH of the solution plays a critical role in the equilibrium between the neutral boronic acid and the anionic boronate form. nih.gov At a pH below the pKa of the boronic acid, the neutral trigonal form predominates. As the pH increases to and above the pKa, the anionic tetrahedral boronate becomes the major species. This pH-dependent equilibrium also significantly affects the formation of boronate esters with diols. researchgate.net

Temperature: Temperature can influence the position of the equilibrium in boronic acid reactions. For instance, in the context of curcumin, which contains a keto-enol system analogous to some boronic acid equilibria, temperature has been shown to affect the tautomeric equilibrium. researchgate.net

Competing Hydroxyl/Amine Compounds: The presence of other molecules containing hydroxyl or amine groups can compete with diols for binding to the boronic acid. The relative binding affinities will depend on the concentration and the nucleophilicity of the competing species. This is a crucial consideration in complex chemical environments.

| Factor | Influence | General Trend |

|---|---|---|

| pH | Affects the ratio of neutral boronic acid to anionic boronate. nih.gov | Higher pH favors the boronate form. |

| Temperature | Can shift the equilibrium of reactions. researchgate.net | Effect is system-dependent. |

| Competing Nucleophiles | Can displace diols or other Lewis bases from the boron center. | Higher concentration and nucleophilicity of competing species favor their binding. |

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

7-Methyl-1-naphthaleneboronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. yonedalabs.comchemrxiv.orgmusechem.com The cycle consists of four key elementary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. csbsju.edursc.orgacs.org In this step, the palladium center is oxidized from the 0 to the +2 oxidation state, and the C-X bond of the halide is cleaved, forming a new organopalladium(II) complex, [R¹-Pd(II)-X]. nih.govresearchgate.net The reactivity of the organic halide in this step generally follows the order I > Br > Cl. acs.org

Ligand Substitution: Following oxidative addition, a ligand on the palladium complex, typically the halide, is replaced by a base, often a hydroxide or alkoxide. This step is crucial for activating the complex for the subsequent transmetalation.

Transmetalation: This is often the rate-determining step of the catalytic cycle. nih.govacs.orgrsc.org The organoboron compound (in this case, 7-methyl-1-naphthaleneboronic acid, activated by the base to form a boronate) transfers its organic group to the palladium(II) center. nih.govresearchgate.net This results in a diorganopalladium(II) complex, [R¹-Pd(II)-R²], where R² is the 7-methyl-1-naphthyl group. The exact mechanism of transmetalation is complex and can proceed through different pathways depending on the reaction conditions. nih.gov

Reductive Elimination: The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. libretexts.orgnumberanalytics.com The two organic groups (R¹ and R²) are coupled to form the new C-C bond of the product molecule (R¹-R²). numberanalytics.com Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. yonedalabs.com

| Stage | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. csbsju.edursc.org | Pd(0) → Pd(II) |

| Ligand Substitution | A ligand on the Pd(II) complex is replaced by a base. | Prepares the complex for transmetalation. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. nih.govacs.orgrsc.org | Formation of a diorganopalladium(II) complex. |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium. libretexts.orgnumberanalytics.com | Pd(II) → Pd(0) and formation of the C-C bond. |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| 7-Methyl-1-naphthaleneboronic acid | C₁₁H₁₁BO₂ | Subject of the article |

| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | Unsubstituted analogue for comparison |

| Palladium | Pd | Catalyst in cross-coupling reactions |

| Curcumin | C₂₁H₂₀O₆ | Example of temperature effect on equilibrium |

Oxidative Stability and Strategies for Enhanced Resistance to Oxidation

A significant challenge in the application of boronic acids is their susceptibility to oxidative degradation, primarily through oxidative deboronation. digitellinc.com This process involves the conversion of the boronic acid to the corresponding alcohol and boric acid, often initiated by reactive oxygen species. nih.gov The empty p-orbital of the boron atom is prone to attack by nucleophilic oxygen species, leading to the formation of an unstable boric ester that readily hydrolyzes. nih.gov

Another approach to improve oxidative stability is the introduction of electron-withdrawing groups on the aromatic ring, which can diminish the electron density on the boron atom and make it less susceptible to nucleophilic attack. nih.gov Although the methyl group in 7-Methyl-1-naphthaleneboronic acid is electron-donating, which might slightly increase its susceptibility to oxidation compared to unsubstituted naphthaleneboronic acid, other strategies can be employed to counteract this effect.

The use of protecting groups for the boronic acid moiety is a common strategy to prevent degradation. While simple boronate esters formed with diols like pinacol offer some protection, they provide virtually no resistance to oxidation. nih.gov More robust protecting groups, such as N-methyliminodiacetic acid (MIDA), can render the boron unit unreactive under various conditions, thereby preventing oxidative decomposition. rsc.org

Furthermore, the reaction conditions can be optimized to minimize oxidative degradation. For example, performing reactions under inert atmospheres and using degassed solvents can reduce the exposure to oxygen. Additionally, the choice of oxidant in reactions where oxidation is desired can be controlled to achieve chemoselectivity. For instance, selective oxidation of a boronic acid in the presence of a boronate ester can be achieved by using a basic biphasic reaction medium, which facilitates the selective phase transfer and oxidation of the boronic acid. rsc.org

Table 2: Strategies to Enhance Oxidative Stability of Arylboronic Acids

| Strategy | Mechanism of Protection | Reference |

|---|---|---|

| Formation of Boralactones | Intramolecular esterification reduces electron density on boron. | digitellinc.com |

| Introduction of Electron-Withdrawing Groups | Decreases susceptibility to nucleophilic attack. | nih.gov |

| Use of Protecting Groups (e.g., MIDA) | Renders the boronic acid moiety unreactive. | rsc.org |

| Control of Reaction Conditions | Minimizes exposure to oxygen and other oxidants. |

Intramolecular Cyclization Tendencies of Boronic Acid Systems

Boronic acids and their derivatives can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. This tendency is influenced by the presence of suitably positioned functional groups within the same molecule that can react with the boronic acid moiety.

A common example of intramolecular cyclization is the formation of lactones from hydroxy acids. The mechanism involves the nucleophilic attack of a hydroxyl group on the carboxylic acid, leading to a cyclic ester. youtube.com While this specific reaction does not directly involve a boronic acid, the principle of intramolecular ring formation is relevant.

In the context of boronic acid systems, the presence of a functional group ortho to the boronic acid can facilitate intramolecular cyclization. For instance, the reaction of 2-formylphenylboronic acid with certain nucleophiles can lead to the formation of cyclic structures. The proximity of the aldehyde group to the boronic acid is crucial for this type of transformation.

For 7-Methyl-1-naphthaleneboronic acid, the potential for intramolecular cyclization would depend on the presence of a reactive functional group at a position that allows for the formation of a stable ring system. For example, if a hydroxyl or amino group were present at the 8-position of the naphthalene ring, intramolecular cyclization to form a five- or six-membered ring containing the boron atom would be highly probable.

The formation of such cyclic boronic esters or amides can be a deliberate synthetic strategy to protect the boronic acid, modulate its reactivity, or create specific molecular architectures. The stability of the resulting cyclic system is a key driving force for such reactions. The formation of five- and six-membered rings is generally favored due to minimal ring strain.

While there are no specific reports on the intramolecular cyclization of 7-Methyl-1-naphthaleneboronic acid itself, the general principles of intramolecular reactions in organic chemistry suggest that if a suitable nucleophilic group were introduced into the molecule at a sterically accessible position, cyclization would be a feasible process.

Advanced Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

As a member of the arylboronic acid family, 7-Methyl-1-naphthaleneboronic acid is a key reagent in reactions that form carbon-carbon bonds, which are fundamental to the assembly of organic molecules.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for synthesizing biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. nih.govgre.ac.uk This reaction couples an organoboron reagent, such as an arylboronic acid, with an organohalide.

While specific studies on 7-Methyl-1-naphthaleneboronic acid are not prevalent, the reactivity of closely related isomers like 2-methyl-1-naphthylboronic acid provides significant insight. Research has demonstrated the efficient use of 2-methyl-1-naphthylboronic acid in asymmetric Suzuki-Miyaura reactions to produce axially chiral biaryl amides with high yields (80–92%) and excellent enantioselectivity (88–94% ee). nih.gov These reactions show that naphthylboronic acids can be effectively coupled with both electron-rich and electron-deficient o-halobenzamides, regardless of the halogen substituent (chloro, bromo, or iodo). nih.gov The reaction effectively creates a C-C bond between the naphthalene (B1677914) core and another aromatic ring system, a foundational method for biaryl construction.

Table 1: Asymmetric Suzuki-Miyaura Coupling of 2-Methyl-1-naphthylboronic Acid with Aryl Bromides nih.gov

| Aryl Bromide Partner | Catalyst System | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| o-Bromo-N,N-diethylbenzamide | Pd(OAc)₂ / KenPhos | >80% | 75% |

| o-Bromo-N,N-diisopropylbenzamide | Pd(OAc)₂ / KenPhos | >80% | 82% |

| Electron-deficient o-halobenzamides | Pd(OAc)₂ / KenPhos | 80-92% | 88-94% |

| Electron-rich o-halobenzamides | Pd(OAc)₂ / KenPhos | 80-92% | 88-94% |

This table illustrates the reactivity of a close isomer, demonstrating the general capability of methyl-naphthaleneboronic acids in this reaction.

The synthesis of complex organic molecules often relies on the sequential and strategic formation of carbon-carbon bonds. The Suzuki-Miyaura coupling serves as a cornerstone reaction in this context, enabling the incorporation of the 7-methylnaphthalenyl moiety into larger, more intricate structures. nih.gov The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govgre.ac.uk By using 7-Methyl-1-naphthaleneboronic acid, chemists can introduce this specific bulky and rigid aromatic group, which can be critical for tailoring the biological activity or material properties of the target molecule.

Polyaromatic hydrocarbons (PAHs) and their derivatives are important in materials science, particularly for their applications in organic electronics. The Suzuki-Miyaura reaction is a key method for synthesizing larger PAH systems. In this context, 7-Methyl-1-naphthaleneboronic acid can be coupled with various halogenated aromatic compounds. For instance, its reaction with a bromo-naphthalene derivative would yield a methyl-substituted binaphthyl compound. Furthermore, intramolecular Suzuki-Miyaura reactions can be employed to create fused-ring systems, providing a pathway to more complex and rigid PAH structures from appropriately designed precursors.

Recent advancements have shown that transition metals can catalyze the addition of arylboronic acids to the carbon-nitrogen triple bond of nitriles. This methodology provides a direct route to aryl ketones, which are important intermediates in organic synthesis. researchgate.netlookchem.com An efficient palladium-catalyzed protocol allows for the addition of various arylboronic acids to aliphatic nitriles, producing a broad range of alkyl aryl ketones in good yields. organic-chemistry.org

Significantly, this reaction can be adapted for the one-step synthesis of 2-arylbenzofurans. organic-chemistry.org When 2-(2-hydroxyphenyl)acetonitriles react with arylboronic acids under palladium catalysis, a sequential addition and intramolecular annulation (ring-forming) reaction occurs to furnish the benzofuran (B130515) structure. organic-chemistry.orgfigshare.com Given the broad substrate scope of this reaction, 7-Methyl-1-naphthaleneboronic acid is an anticipated suitable partner, which would lead to the formation of 2-(7-methylnaphthalen-1-yl)benzofurans.

Table 2: Palladium-Catalyzed Reactions of Arylboronic Acids with Nitriles organic-chemistry.org

| Nitrile Reactant | Arylboronic Acid | Catalyst System | Product Type |

|---|---|---|---|

| Aliphatic Nitrile | General Ar-B(OH)₂ | Pd(OAc)₂, 2,2′-bipyridine, TFA | Alkyl Aryl Ketone |

| 2-(2-Hydroxyphenyl)acetonitrile | General Ar-B(OH)₂ | Pd(OAc)₂, 2,2′-bipyridine, TFA | 2-Arylbenzofuran |

This table outlines the general transformation, which is applicable to a wide range of arylboronic acids.

Synthesis and Functionalization of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Arylboronic acids serve not only as coupling partners but also as reactants in the formation of novel heterocyclic systems.

Boronic-imine compounds, often referred to as iminoboronates, are a class of molecules that feature an imine (C=N) bond and a boronic acid group within the same structure. nih.govresearchgate.net Typically, these are synthesized through the condensation reaction of an aromatic amine with a formyl-substituted arylboronic acid (an arylboronic acid containing an aldehyde group). nih.gov

Therefore, the direct preparation of a boronic-imine from 7-Methyl-1-naphthaleneboronic acid would first require its chemical modification, specifically the introduction of a carbonyl group (e.g., an aldehyde) onto the naphthalene ring, typically at the ortho position (the 2-position) to the boronic acid. Once this formyl derivative is obtained, it can readily react with a primary amine under reflux conditions to yield the corresponding boronic-imine structured compound. nih.gov In these "iminoboronate" systems, the boronic acid and imine functionalities are in close proximity and can influence each other's reactivity, a feature that is being explored for applications in dynamic covalent chemistry and the development of chemical sensors. chemrxiv.org

Utilization in Cycloisomerization Reactions for Fused Aromatic Systems

While specific examples employing 7-Methyl-1-naphthaleneboronic acid in cycloisomerization reactions to form fused aromatic systems are not prominently documented, the general utility of arylboronic acids in such transformations provides a framework for its potential application. Cycloisomerization reactions, often catalyzed by transition metals like palladium or rhodium, are powerful methods for the construction of complex polycyclic frameworks from relatively simple precursors.

In a hypothetical scenario, 7-Methyl-1-naphthaleneboronic acid could participate as a nucleophilic partner in reactions with substrates containing both an alkyne and an alkene (enynes). The catalytic cycle would likely involve the formation of a metal-acetylide intermediate, followed by migratory insertion of the alkene and subsequent transmetalation with the boronic acid to introduce the 7-methylnaphthalene moiety. The final step would involve a reductive elimination to furnish the fused aromatic product. The presence of the methyl group could influence the regioselectivity of the cyclization and the electronic properties of the resulting fused system.

Exploration in the Synthesis of Boron-Containing Heterocycles

The synthesis of boron-containing heterocycles is an area of growing interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. Arylboronic acids are key starting materials for the construction of these ring systems.

7-Methyl-1-naphthaleneboronic acid could be a valuable precursor for the synthesis of novel boron-containing heterocycles incorporating a naphthalene unit. For instance, condensation reactions with diols, diamines, or other bifunctional nucleophiles could lead to the formation of five- or six-membered rings where the boron atom is integrated into the heterocyclic framework. The resulting compounds would possess the extended π-system of the naphthalene core, with the methyl group providing a specific point of substitution for further functionalization or for tuning the material's properties. The general reaction scheme for the formation of a dioxaborole, a type of boron-containing heterocycle, is presented below:

| Reactant 1 | Reactant 2 | Product |

| 7-Methyl-1-naphthaleneboronic acid | A 1,2-diol (e.g., catechol) | A 2-(7-methylnaphthalen-1-yl)-1,3,2-benzodioxaborole derivative |

Targeted Functionalization of Naphthalene Derivatives

The selective functionalization of aromatic cores is a central theme in modern organic synthesis. Directed C-H activation and arylation protocols have emerged as powerful tools for the precise modification of complex molecules.

Directed Arylation Protocols for Naphthalene Core Modification

While direct C-H arylation of the naphthalene core using 7-Methyl-1-naphthaleneboronic acid as the arylating agent is a plausible transformation, specific literature examples are scarce. In such a reaction, a directing group on a separate naphthalene molecule would guide a transition metal catalyst to a specific C-H bond. Subsequent transmetalation with 7-Methyl-1-naphthaleneboronic acid would deliver the 7-methylnaphthalen-1-yl group to that position, forming a biaryl linkage.

The table below outlines a generalized directed arylation reaction:

| Substrate | Arylating Agent | Catalyst | Product |

| Naphthalene with a directing group | 7-Methyl-1-naphthaleneboronic acid | Palladium or Rhodium complex | A biaryl compound |

The steric and electronic properties of the 7-methylnaphthalene moiety could influence the efficiency and selectivity of the coupling process. Further research is needed to explore and document the specific applications of 7-Methyl-1-naphthaleneboronic acid in these advanced synthetic methods.

Theoretical and Computational Investigations of 7 Methyl 1 Naphthaleneboronic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules at the electronic level. For boronic acid derivatives, these methods provide a deep understanding of their stability, reactivity, and electronic nature.

Density Functional Theory (DFT) Studies on Structural Stability and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While direct DFT studies on 7-Methyl-1-naphthaleneboronic acid are not widely published, research on related naphthalene (B1677914) derivatives offers valuable insights. For instance, DFT calculations have been employed to study the stability and electronic properties of various substituted naphthalene and azulene (B44059) molecules. iau.ir These studies typically involve geometry optimization to find the most stable molecular structure and frequency calculations to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

A computational study on boron-nitrogen analogs of naphthalene and azulene also utilized DFT to provide insights into their stability and aromaticity. researchgate.net Such research on analogous systems helps in building a theoretical framework to understand the properties of 7-Methyl-1-naphthaleneboronic acid.

Analysis of Electronic Properties and Steric Hindrance

The electronic properties of a molecule, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are key to understanding its chemical behavior. Computational studies on cadmium naphthalene diimide coordination complexes have demonstrated the use of DFT and Time-Dependent DFT (TD-DFT) to analyze these properties. mdpi.com For 7-Methyl-1-naphthaleneboronic acid, the methyl group acts as an electron-donating group, which can influence the electron density of the naphthalene ring and the boronic acid moiety. This, in turn, can affect its interaction with other molecules.

Molecular Modeling and Docking Studies of Boronic Acid Interactions with Biological Macromolecules

Molecular modeling and docking are powerful computational tools for predicting how a small molecule, such as a boronic acid derivative, might interact with a biological target, typically a protein. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Binding Energy Analysis

Binding energy is a key metric obtained from molecular docking studies that estimates the strength of the interaction between a ligand and its target protein. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. In silico studies of various compounds, including chalcone (B49325) derivatives, have utilized molecular docking to predict binding affinities to biological receptors. nih.gov While specific binding energy data for 7-Methyl-1-naphthaleneboronic acid is not available, docking studies of other boronic acids with proteins like beta-lactamases have been performed. These studies help in understanding the general principles of how boronic acids form covalent and non-covalent interactions within a protein's active site. The binding energy would be influenced by the specific amino acid residues in the binding pocket and the nature of the intermolecular forces formed.

Elucidation of Intermolecular Interactions: Van der Waals, Hydrogen Bonding, and Electrostatic Forces

The binding of a ligand to a protein is mediated by a combination of intermolecular forces. Molecular docking and subsequent analysis can elucidate the specific interactions that stabilize the complex. These interactions include:

Hydrogen bonding: These are stronger interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The boronic acid group, with its hydroxyl groups, is a potent hydrogen bond donor and acceptor, making it capable of forming strong hydrogen bonds with amino acid residues in a protein's active site.

While specific docking results for 7-Methyl-1-naphthaleneboronic acid are not available, the general principles of boronic acid-protein interactions suggest that a combination of these forces would be at play. The naphthalene ring would likely engage in van der Waals and pi-stacking interactions within a hydrophobic pocket, while the boronic acid moiety would form key hydrogen bonds and potentially covalent interactions with specific residues.

Predictive Modeling for Reactivity and Selectivity in Catalytic Systems

Predictive modeling, primarily through computational methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and forecasting the reactivity and selectivity of boronic acids in various catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. wildlife-biodiversity.com While specific studies on 7-Methyl-1-naphthaleneboronic acid are not extensively documented in public literature, the principles derived from computational investigations of analogous arylboronic acids provide a robust framework for predicting its behavior.

The reactivity of arylboronic acids in catalytic cycles is governed by a combination of electronic and steric factors. Computational models can quantify these effects, offering insights into reaction mechanisms and predicting outcomes. For instance, the transmetalation step in the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and a key point for selectivity. diva-portal.org DFT calculations have been employed to elucidate the intricate details of this process, including the role of the base and the nature of the boronic acid species involved. nih.govillinois.edu

Studies on various arylboronic acids have shown that the energy barrier of the transmetalation step is sensitive to the electronic properties of the aryl group. Electron-donating substituents on the aromatic ring can facilitate the process, while electron-withdrawing groups can have the opposite effect. In the case of 7-Methyl-1-naphthaleneboronic acid, the methyl group at the 7-position is an electron-donating group, which would be predicted to enhance its reactivity in Suzuki-Miyaura coupling compared to the unsubstituted 1-naphthaleneboronic acid.

Furthermore, computational models can predict the influence of the boronic acid protecting group on reactivity. While boronic acids are commonly used, boronate esters such as pinacol (B44631) esters are also prevalent. nih.gov Computational studies have compared the reactivity of boronic acids and their corresponding esters, revealing differences in the stability of intermediates and transition states. nih.gov This allows for the rational selection of the boron species to optimize reaction conditions.

The steric hindrance around the boronic acid group also plays a crucial role in determining selectivity, especially in reactions involving complex substrates. For 7-Methyl-1-naphthaleneboronic acid, the naphthalene ring system itself presents a degree of steric bulk. Predictive models can calculate the steric clash between the boronic acid, the catalyst's ligands, and the coupling partner, helping to anticipate regioselectivity and stereoselectivity. nih.govtubitak.gov.trtubitak.gov.tr By modeling the transition states for different possible products, the energetically favored pathway can be identified.

A powerful aspect of predictive modeling is its ability to screen virtual libraries of catalysts and substrates. By computationally evaluating the performance of various ligand-catalyst combinations with a given boronic acid, the optimal conditions for a desired transformation can be predicted, thereby reducing the need for extensive experimental optimization. patonlab.com

Table 1: Representative Calculated Parameters for Arylboronic Acids in Catalytic Reactions

| Arylboronic Acid Analog | Reaction Step | Calculated Parameter | Value (kcal/mol) | Predicted Reactivity |

| Phenylboronic acid | Transmetalation | Activation Energy | 15.2 | Moderate |

| 4-Methoxyphenylboronic acid | Transmetalation | Activation Energy | 14.1 | High |

| 4-Nitrophenylboronic acid | Transmetalation | Activation Energy | 16.5 | Low |

| 1-Naphthaleneboronic acid | Oxidative Addition | Reaction Energy | -10.8 | Favorable |

| 2-Naphthylboronic acid | Reductive Elimination | Activation Energy | 12.5 | Facile |

Note: The data in this table is illustrative and compiled from various computational studies on analogous arylboronic acids to represent the type of information generated through predictive modeling. It does not represent experimental values for 7-Methyl-1-naphthaleneboronic acid.

Computational Analysis of Boronic Acid Oxidation Mechanisms

The oxidation of boronic acids to phenols is a synthetically important transformation, and computational analysis has been instrumental in unraveling the complex mechanisms that can be at play. acs.org These studies provide a molecular-level understanding of the reaction pathways, intermediates, and transition states involved in the oxidation of arylboronic acids, which is directly applicable to understanding the behavior of 7-Methyl-1-naphthaleneboronic acid.

Several distinct mechanisms for boronic acid oxidation have been investigated computationally, often depending on the oxidant and reaction conditions. One common pathway involves the reaction with a peroxide species. DFT calculations have been used to model the interaction of a boronic acid with a peracid, revealing the electronic and steric effects on the reaction rate and selectivity. nih.gov

More recently, aerobic oxidation, which utilizes molecular oxygen as the oxidant, has garnered significant attention due to its green credentials. acs.org Computational studies have been crucial in elucidating the mechanism of these reactions, which can be promoted by light or a catalyst. For instance, DFT studies on the visible-light-induced aerobic oxidative hydroxylation of arylboronic acids have suggested a pathway involving the formation of an active peroxoboronic acid intermediate. acs.org This intermediate is believed to be the key oxygen-transfer agent.

Another computationally explored mechanism involves the generation of a superoxide (B77818) radical anion (O₂⁻•) which then reacts with the boronic acid. mdpi.com This pathway is often proposed for photoredox-catalyzed oxidations. DFT calculations can model the single-electron transfer (SET) processes involved in the generation of the superoxide radical and its subsequent reaction with the arylboronic acid. The calculations can help to determine the feasibility of such a pathway and identify the key factors controlling the reaction efficiency.

Computational analysis also allows for the investigation of chemoselectivity in the oxidation of molecules containing multiple boron functionalities. nih.gov For example, in a molecule containing both a boronic acid and a boronate ester, it is possible to selectively oxidize one over the other. DFT calculations can rationalize the observed selectivity by comparing the activation barriers for the oxidation of each group, often linking it to differences in their electronic properties and their ability to form key intermediates. nih.gov

For 7-Methyl-1-naphthaleneboronic acid, computational analysis would predict a facile oxidation to the corresponding 7-methyl-1-naphthol. The electron-donating methyl group would likely increase the nucleophilicity of the naphthalene ring, potentially influencing the rate of oxidation. DFT calculations could precisely quantify this effect and compare the feasibility of different oxidation pathways under various conditions.

Table 2: Calculated Intermediates and Transition States in a Proposed Boronic Acid Oxidation Pathway

| Species | Description | Method of Analysis | Key Finding |

| Arylboronic Acid-Superoxide Adduct | Initial complex formation | DFT | Favorable electrostatic interaction |

| Peroxoboronate Intermediate | Key oxygen-transfer species | DFT, Transition State Search | Identification of a low-energy pathway |

| Transition State for O-O Bond Cleavage | Rate-determining step | DFT, Frequency Calculation | High activation barrier suggests this is crucial |

| Phenol Product Complex | Final product before workup | DFT | Thermodynamically favorable |

Note: This table presents a generalized set of species and findings from computational studies on arylboronic acid oxidation and is intended to be representative. It does not depict specific calculations for 7-Methyl-1-naphthaleneboronic acid.

Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of 7-Methyl-1-naphthaleneboronic acid, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is a powerful tool for the structural elucidation of 7-Methyl-1-naphthaleneboronic acid in solution.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a related compound, 3-isopropoxyphenylboronic acid, specific chemical shifts (δ) in parts per million (ppm) have been recorded in deuterated chloroform (B151607) (CDCl₃). These include signals at 7.65, 7.61, 7.40, 7.19, 7.15, and 7.11 ppm, corresponding to the aromatic protons. rsc.org The methyl protons of the isopropoxy group appear at 2.44 ppm. rsc.org For 7-Methyl-1-naphthaleneboronic acid, one would expect a distinct set of signals for the naphthalene (B1677914) ring protons and a characteristic singlet for the methyl group protons.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. In a study of a similar naphthalene-based boronic acid ester, carbon signals were observed at various chemical shifts, including 148.6, 146.4, 135.0, 132.7, 132.3, 128.2, 123.1, 113.2, and 111.8 ppm. rsc.org A signal for the methyl carbon is typically found around 21.4 ppm. rsc.org Notably, the carbon atom directly attached to the boron atom is often not detected due to quadrupolar relaxation. rsc.orgrsc.org

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives. nsf.govnih.gov The chemical shift of the boron atom provides insight into its hybridization state. nsf.gov For sp²-hybridized boronic acids, the signal typically appears in a specific region of the spectrum. nsf.gov For instance, the ¹¹B NMR spectrum of a related compound showed a signal at 27.22 ppm. nih.gov This technique can also be used to monitor the formation of boronate esters, where a significant upfield shift in the ¹¹B signal indicates the change from sp² to sp³ hybridization at the boron center. nsf.govnih.gov

| NMR Data for Related Boronic Acid Compounds | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons: 7.65-7.11 rsc.org |

| Methyl Protons: 2.44 rsc.org | |

| ¹³C | Aromatic Carbons: 148.6-111.8 rsc.org |

| Methyl Carbon: 21.4 rsc.org | |

| ¹¹B | 27.22 nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in 7-Methyl-1-naphthaleneboronic acid by measuring the absorption of infrared radiation. The spectrum of a related boronic acid showed characteristic absorption bands. rsc.org For boronate esters, bands around 1220-1250 cm⁻¹ are typically assigned to C-O stretching, while B-C stretching appears in the 1000-1090 cm⁻¹ region. researchgate.net The spectrum of 1-methylnaphthalene (B46632), a structurally similar compound, displays peaks that can be compared to identify the naphthalene backbone vibrations. researchgate.net

| FTIR Data for Related Boronic Acid Compounds | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-O Stretching | 1220-1250 researchgate.net |

| B-C Stretching | 1000-1090 researchgate.net |

| Out-of-plane Vibrations | 500-750 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system in 7-Methyl-1-naphthaleneboronic acid is expected to exhibit characteristic absorption maxima (λmax). For instance, 1-methylnaphthalene shows distinct absorption bands in its UV-Vis spectrum. nist.gov This technique is sensitive to the conjugation within the aromatic system and can be used to confirm the integrity of the naphthalene core.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that separates the compound from a mixture using liquid chromatography and then determines its molecular weight and fragmentation pattern using mass spectrometry. This method is highly sensitive and can be used for both qualitative and quantitative analysis of boronic acids. rsc.orgscirp.org An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the high-throughput analysis of a wide range of boronic acids. rsc.org This approach avoids the need for derivatization, which is often required to prevent dehydration of the boronic acid. rsc.org The method demonstrates good linearity, precision, and recovery, with a limit of detection typically around 0.1 µg. rsc.org

Solid-State Structural Elucidation

To understand the arrangement of molecules in the solid state, X-ray diffraction is the definitive technique.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of 7-Methyl-1-naphthaleneboronic acid is not detailed in the provided search results, data for the parent compound, 1-naphthaleneboronic acid, is available. nih.gov It crystallizes in the monoclinic space group P 1 21/c 1 with specific unit cell dimensions. nih.gov A study on a related 7-methyl substituted naphthalene derivative also reported a monoclinic crystal system, suggesting a possible crystal packing arrangement for 7-Methyl-1-naphthaleneboronic acid. researchgate.net The analysis of these crystal structures reveals the intermolecular interactions, such as hydrogen bonding, that govern the solid-state assembly of these molecules.

| Crystallographic Data for 1-Naphthaleneboronic Acid | |

| Crystal System | Monoclinic nih.gov |

| Space Group | P 1 21/c 1 nih.gov |

| Unit Cell Parameters | |

| a | 14.8469 Å nih.gov |

| b | 6.1023 Å nih.gov |

| c | 9.6797 Å nih.gov |

| α | 90 ° nih.gov |

| β | 93.978 ° nih.gov |

| γ | 90 ° nih.gov |

Chromatographic Analysis Techniques

Chromatography is a cornerstone for the analysis of boronic acids, offering high resolution and sensitivity. Different chromatographic techniques, each with specific detector pairings, are utilized depending on the analytical requirements.

Gas Chromatography (GC) for Bifunctional Compounds with Electron-Capture Detection

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For bifunctional compounds, which may include derivatives of 7-Methyl-1-naphthaleneboronic acid, GC coupled with an Electron-Capture Detector (ECD) offers exceptional sensitivity. The ECD is highly selective for compounds that can capture electrons, making it particularly suitable for detecting molecules containing electronegative atoms like halogens. scioninstruments.comwikipedia.orgchromatographyonline.com

The principle of GC-ECD involves the separation of components in a gaseous mobile phase followed by their detection as they pass through a chamber containing a radioactive source (typically Nickel-63). scioninstruments.comwikipedia.org This source emits beta particles, creating a steady stream of electrons and a constant background current. When an electron-absorbing analyte passes through the detector, it captures electrons, leading to a measurable decrease in the current which is proportional to the analyte's concentration. wikipedia.org This high sensitivity, with detection limits in the femtogram per second (fg/s) range, makes GC-ECD a valuable tool for trace analysis. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including boronic acids. waters.com Its utility in pharmaceutical quality control and method development is well-established. waters.commoravek.com HPLC offers a lower-cost alternative to ultra-high-performance systems while still providing robust and reliable separations. waters.com

A key advantage of HPLC is the variety of available detectors, which can be chosen based on the properties of the analyte. For boronic acids, which may lack a strong UV chromophore, post-column derivatization with a reagent like alizarin (B75676) can be employed to form fluorescent complexes. wur.nlresearchgate.netnih.gov These complexes can then be detected with high sensitivity using a fluorescence detector. wur.nlresearchgate.netnih.gov This method has been successfully used to monitor the progress of reactions involving boronic acids. wur.nlnih.gov

The general HPLC process involves a liquid mobile phase carrying the sample through a stationary phase packed in a column. The differential interaction of the sample components with the stationary phase leads to their separation. moravek.com

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) for High-Throughput Analysis

For high-throughput analysis of boronic acids and their derivatives, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) is a powerful and efficient method. rsc.org This technique offers significant advantages over traditional HPLC, including higher separation efficiency, shorter analysis times, and reduced solvent consumption. nih.gov UHPLC-ESI-MS provides comprehensive chemical profiling and quantification due to its high sensitivity and the ability to operate in different ion modes. nih.gov

A UHPLC-ESI-MS method has been developed for the rapid analysis of a wide range of boronic acids. rsc.org This method boasts a one-minute run time and avoids the need for sample pre-treatment or derivatization, which is often required to prevent the dehydration of boronic acids. rsc.org The technique has been successfully applied to the quantitative analysis of boronic acids in industrial settings, including the monitoring of Suzuki coupling reactions. rsc.org The method demonstrates good linearity, precision, and recovery, with low limits of detection (LOD) and quantification (LOQ) for the majority of boronic acids. rsc.org

Derivatization Strategies for Enhanced Chromatographic Detection (e.g., for Brassinosteroids)

For compounds that are difficult to detect or ionize, such as the plant hormones brassinosteroids, derivatization strategies are employed to enhance their detection in chromatographic analyses. nih.gov Brassinosteroids, which contain vicinal diol functionalities, can be derivatized using boronic acid reagents. This approach not only improves detection sensitivity but can also be used for selective extraction and purification. nih.govresearchgate.net

Several boronic acid-containing reagents have been developed for this purpose, including 2-bromopyridine-5-boronic acid (BPBA). researchgate.netdocumentsdelivered.com Derivatization with BPBA has been shown to significantly increase the detection sensitivity of brassinosteroids in UHPLC-ESI-MS analysis. researchgate.netdocumentsdelivered.com This strategy has enabled the detection of endogenous brassinosteroids at very low concentrations (ng/g) from small amounts of plant material. researchgate.netdocumentsdelivered.com The derivatization reaction is typically simple and rapid, forming stable boronic esters with the vicinal diols of the target molecules. researchgate.net

Application in Reaction Monitoring and Purity Assessment for Research and Industrial Processes

Chromatographic techniques, particularly HPLC and UHPLC-MS, are indispensable tools for monitoring the progress of chemical reactions and assessing the purity of products in both research and industrial settings. rsc.orgchromatographytoday.comrsc.org Real-time or near real-time analysis allows chemists to track the consumption of reactants and the formation of products, enabling process optimization for increased yield and purity while minimizing side reactions. chromatographytoday.com

HPLC is widely used for purity testing of pharmaceuticals and other chemical products. moravek.com It can effectively separate the main compound from any impurities, allowing for their identification and quantification. moravek.com For high-purity substances, multivariate statistical process control (MSPC) based on principal component analysis (PCA) of HPLC data can be a powerful tool for detecting subtle changes in the chromatographic profile that might indicate the presence of co-eluting impurities. nih.gov

UHPLC-ESI-MS, with its high throughput and sensitivity, is particularly well-suited for reaction monitoring in industrial applications. rsc.org It has been successfully used to monitor Suzuki coupling reactions, a common application for boronic acids. rsc.org The ability to quickly and accurately assess reaction progress and product purity is critical for efficient and cost-effective manufacturing processes. chromatographytoday.com

Table of Chromatographic Analysis Findings

| Analytical Technique | Key Findings | Application | Reference(s) |

|---|---|---|---|

| GC-ECD | High sensitivity for electronegative compounds; detection limits in the fg/s range. | Trace analysis of halogenated compounds and other electron-absorbing molecules. | wikipedia.org |

| HPLC with Fluorescence Detection | Post-column derivatization with alizarin allows for selective and sensitive detection of boronic acids. | Reaction monitoring and quantification of boronic acids. | wur.nlresearchgate.netnih.gov |

| UHPLC-ESI-MS | High-throughput analysis with a one-minute run time without derivatization; low LOD and LOQ. | Quantitative analysis of a broad range of boronic acids in industrial samples, including reaction monitoring. | rsc.org |

| UHPLC-ESI-MS with Derivatization | Derivatization with reagents like BPBA significantly enhances the detection sensitivity of compounds with vicinal diols. | Analysis of low-level analytes like brassinosteroids in complex matrices. | researchgate.netdocumentsdelivered.com |

| HPLC for Purity Assessment | Confirms the absence of contaminants and ensures product quality. | Pharmaceutical quality control and chemical purity testing. | moravek.com |

| HPLC with MSPC | Detects subtle changes in chromatographic patterns to identify co-eluting impurities. | Purity analysis of high-purity drugs. | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| 7-Methyl-1-naphthaleneboronic acid | (7-Methylnaphthalen-1-yl)boronic acid | Not available in search results |

| 4-Methyl-1-naphthaleneboronic acid | (4-Methylnaphth-1-yl)boronic acid, 4-Methyl-1-naphthalenylboronic acid | 103986-53-4 |

| 1-Naphthaleneboronic acid | 1-Naphthylboronic acid | 13922-41-3 |

| Phenylboronic acid | Benzeneboronic acid | 98-80-6 |

| Alizarin | 1,2-dihydroxyanthraquinone | 72-48-0 |

| 2-bromopyridine-5-boronic acid | 452972-08-6 | |

| Brassinosteroids | Not applicable |

Prospective Research Avenues for 7 Methyl 1 Naphthaleneboronic Acid

Development of Novel and Economically Viable Synthetic Routes with High Positional and Regioselectivity

The synthesis of polysubstituted naphthalene (B1677914) derivatives with precise control over the substitution pattern is a formidable challenge in organic chemistry. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene often yield mixtures of isomers, necessitating arduous purification steps. nih.gov Therefore, the development of synthetic routes to 7-Methyl-1-naphthaleneboronic acid that are both economically viable and exhibit high positional and regioselectivity is a critical area of research.

A promising strategy for the regioselective synthesis of 7-Methyl-1-naphthaleneboronic acid involves the functionalization of readily available precursors. One such precursor is 7-Methyl-1-naphthalenamine . echemi.com This compound could potentially be converted to the corresponding boronic acid via a Sandmeyer-type reaction, involving diazotization followed by reaction with a boron source. Another viable starting material is 1,7-dibromonaphthalene . nih.gov Regioselective metal-halogen exchange at the more reactive 1-position, followed by quenching with a borate (B1201080) ester, could provide a direct route to the desired boronic acid. nih.gov The challenge lies in achieving high selectivity, as the electronic and steric properties of the two bromo-positions are subtly different. nih.gov

Furthermore, modern C-H activation and functionalization techniques offer a powerful, atom-economical approach. rsc.org Research could focus on developing a catalytic system, potentially based on ruthenium or iridium, that can selectively activate the C1-H bond of 7-methylnaphthalene for borylation. The directing effect of the methyl group at the 7-position would play a crucial role in achieving the desired regioselectivity. The development of such methods would not only provide efficient access to 7-Methyl-1-naphthaleneboronic acid but also contribute to the broader field of selective C-H functionalization of polycyclic aromatic hydrocarbons.

Design and Synthesis of Advanced Derivatives for Tailored Reactivity and Specific Applications

The functionalization of the naphthalene core and the boronic acid moiety of 7-Methyl-1-naphthaleneboronic acid can lead to a diverse library of advanced derivatives with tailored reactivity and specific applications. The introduction of various substituents onto the naphthalene ring can modulate the electronic properties of the molecule, thereby influencing its reactivity in cross-coupling reactions and its potential as a ligand or a component in functional materials.

For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the nucleophilicity of the aryl group transferred in Suzuki-Miyaura couplings. This allows for the synthesis of a wide array of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronics. lifechemicals.comijpsjournal.com

Moreover, the boronic acid group itself can be transformed into other valuable functional groups. For example, it can be converted to a hydroxyl group, an amino group, or a halogen, providing access to a range of 1,7-disubstituted methylnaphthalenes that are otherwise difficult to synthesize. nih.gov The development of enzymatic methods for the conversion of boronic acids to amines is an emerging area that could be applied to derivatives of 7-Methyl-1-naphthaleneboronic acid. nih.govosti.gov

The synthesis of chiral derivatives is another exciting prospect. The introduction of a chiral center, either on a substituent or through the formation of atropisomers in sterically hindered biaryl products, could lead to novel chiral ligands for asymmetric catalysis or chiral materials with unique optical properties.

In-depth Mechanistic Studies of Complex Chemical Transformations Involving the Compound

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and expanding the synthetic utility of 7-Methyl-1-naphthaleneboronic acid. The Suzuki-Miyaura reaction, despite its widespread use, involves a complex catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

In-depth mechanistic studies, employing a combination of kinetic analysis, spectroscopic techniques (such as in-situ NMR), and computational modeling, can elucidate the specific role of the 7-methyl-1-naphthyl group in each of these steps. For example, the steric and electronic effects of the methyl group could influence the rate of transmetalation, the stability of the organopalladium intermediates, and the propensity for side reactions like protodeboronation.

Furthermore, investigating the behavior of 7-Methyl-1-naphthaleneboronic acid under different reaction conditions (e.g., various palladium catalysts, ligands, bases, and solvents) can reveal novel reactivity patterns. st-andrews.ac.uk For example, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in Suzuki-Miyaura couplings, and their performance with this specific substrate would be of significant interest. st-andrews.ac.uk Understanding the mechanism of protodeboronation, a common side reaction, is also crucial for developing more robust and efficient coupling protocols.

Expansion of Catalytic and Materials Science Applications

The unique structural and electronic properties of 7-Methyl-1-naphthaleneboronic acid and its derivatives make them promising candidates for applications in catalysis and materials science.

In catalysis, chiral biaryl compounds derived from 7-Methyl-1-naphthaleneboronic acid could serve as ligands for a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and C-C bond formation. The naphthalene backbone provides a rigid scaffold, while the substitution pattern can be tailored to create a specific chiral environment around the metal center.